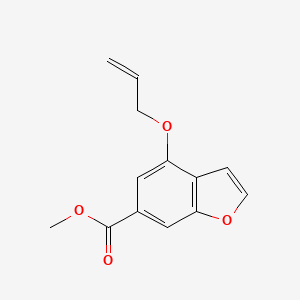

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Descripción general

Descripción

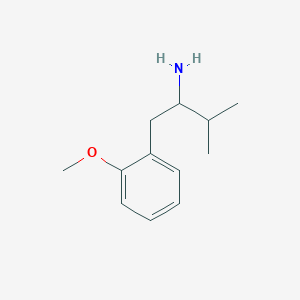

“Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate” is a complex organic compound. It likely contains a benzofuran ring (a fused aromatic ring system combining benzene and furan), an allyloxy group (an ether derivative of the allyl group), and a carboxylate ester group with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, an oxygen atom linking this ring to an allyl group (a three-carbon chain with a carbon-carbon double bond), and a carboxylate ester group . The exact structure would depend on the positions of these groups on the benzofuran ring .

Chemical Reactions Analysis

The allyl group in this compound could potentially undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall distribution of charge within the molecule .

Aplicaciones Científicas De Investigación

Synthesis of Azo-Isoxazoline Derivatives

This compound is used in the synthesis of novel azo-isoxazoline derivatives, which are synthesized via 1,3-dipolar cycloaddition using ultrasound cavitation in water as a green solvent . These derivatives have a wide spectrum of biological activities, influenced by the nature of the heterocycle and the position of the substituents. They exhibit antibacterial, antifungal, antiviral, antitubercular, anticancer, anticonvulsant, antidiabetic, analgesic, anti-inflammatory, and chemosensing activities .

Development of Polymer Insulating Materials

“Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate” is utilized in the grafting of polypropylene (PP) to improve its electrical properties for high-voltage direct current (HVDC) cable insulation . The grafted PP inhibits space charge accumulation, increases volume resistivity, and enhances DC breakdown strength, making it a promising material for eco-friendly HVDC cable insulation .

Pharmaceutical Sector

In the pharmaceutical industry, this compound’s derivatives can be explored for their pharmacological properties. As mentioned, they hold potential in creating medications with anti-diabetic, anti-cancer, anti-inflammatory, and other therapeutic effects .

Dye Industry

The compound is integral in the production of azo dyes, which are essential chromophores characterized by nitrogen-nitrogen double bonds. These dyes have significant industrial applications, including fabric and plastics coloring .

Catalysis

The compound can act as a precursor in catalytic processes, particularly in reactions that require the formation of nitrogen-oxygen heteroatoms, which are crucial in various chemical transformations .

Green Chemistry

Its use in ultrasound-assisted reactions represents an advancement in green chemistry practices. The compound is involved in reactions that minimize the use of hazardous substances and promote environmental sustainability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. It’s important to refer to the relevant safety data sheets (SDS) for information on potential hazards, appropriate handling and storage procedures, and measures to take in case of exposure or accident .

Direcciones Futuras

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate Compounds with similar structures, such as those containing allyl groups, are known to interact with various biological targets . The allyl group in the compound could potentially interact with biological targets in a similar manner .

Mode of Action

The mode of action of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate The allyl group in the compound is known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate Compounds with similar structures have been shown to influence various biochemical pathways

Pharmacokinetics

The pharmacokinetic properties of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate The compound’s large size and relatively poor membrane permeability suggest that it may have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate The compound’s potential interactions with biological targets and participation in various chemical reactions suggest that it may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other molecules that can participate in reactions with the allyl group . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Propiedades

IUPAC Name |

methyl 4-prop-2-enoxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCNCRNVBIISCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CO2)C(=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)